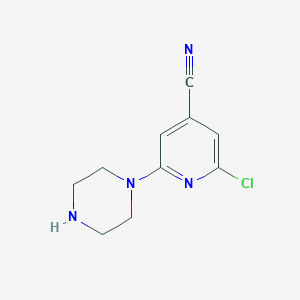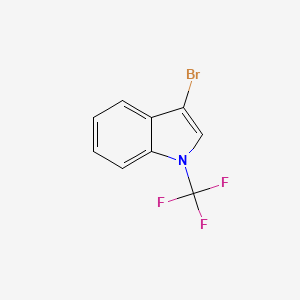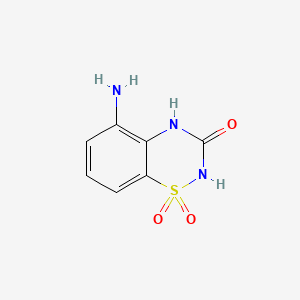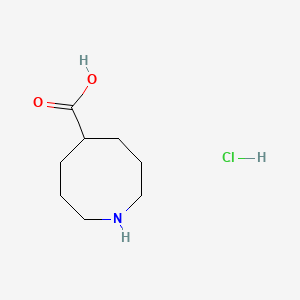
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a chloro group at the 2-position, a piperazine moiety at the 6-position, and a cyano group at the 4-position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-cyanopyridine and piperazine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is often used to facilitate the nucleophilic substitution reaction.
Procedure: The piperazine is added to a solution of 2-chloro-4-cyanopyridine in DMF, and the mixture is heated under reflux for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization: The presence of the piperazine moiety allows for potential cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.
Oxidation: Oxidized products with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogenated functional groups.
Applications De Recherche Scientifique
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anticancer drugs.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Chemical Biology: The compound is utilized in chemical biology research to investigate cellular pathways and molecular interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to biological targets, while the cyano group may participate in hydrogen bonding or other interactions. The compound’s effects are mediated through the modulation of cellular pathways, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(piperazin-1-yl)pyridine: Lacks the cyano group, which may affect its biological activity and binding properties.
6-(Piperazin-1-yl)pyridine-3-carbonitrile: Differs in the position of the cyano group, potentially altering its chemical reactivity and biological effects.
2-Chloro-6-(morpholin-4-yl)pyridine-4-carbonitrile: Contains a morpholine ring instead of piperazine, which may influence its pharmacological profile.
Uniqueness
2-Chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the chloro, piperazine, and cyano groups allows for versatile chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H11ClN4 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
2-chloro-6-piperazin-1-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-9-5-8(7-12)6-10(14-9)15-3-1-13-2-4-15/h5-6,13H,1-4H2 |
Clé InChI |
JBFQPVSRSFTTDM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC(=CC(=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)






![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)

![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)
![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)

